3-Chloro-2-(trifluoromethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

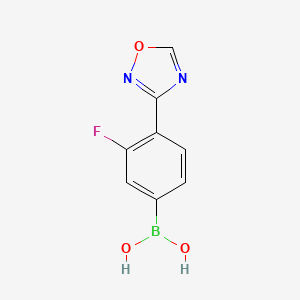

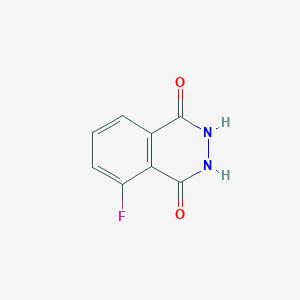

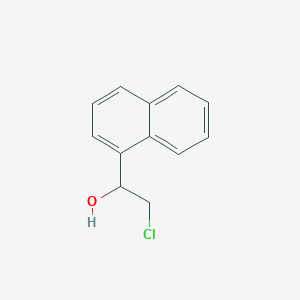

3-Chloro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a benzene ring, along with an aldehyde functional group (-CHO)

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chlor-2-(Trifluormethoxy)benzaldehyd beinhaltet typischerweise die Einführung der Trifluormethoxygruppe und des Chloratoms an den Benzolring, gefolgt von der Bildung der Aldehydgruppe. Eine übliche Methode umfasst die folgenden Schritte:

Nitrierung und Reduktion: Das Ausgangsmaterial, 3-Chlor-2-Nitrobenzaldehyd, wird einer Nitrierung unterzogen, um die Nitrogruppe einzuführen. Darauf folgt eine Reduktion, um die Nitrogruppe in ein Amin umzuwandeln.

Trifluoromethoxylierung: Das Amin wird dann in Gegenwart eines geeigneten Katalysators mit Trifluormethanol umgesetzt, um die Trifluormethoxygruppe einzuführen.

Oxidation: Schließlich wird das Amin oxidiert, um die Aldehydgruppe zu bilden, was zu 3-Chlor-2-(Trifluormethoxy)benzaldehyd führt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 3-Chlor-2-(Trifluormethoxy)benzaldehyd können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von kontinuierlichen Durchflussreaktoren, effizienten Katalysatoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlor-2-(Trifluormethoxy)benzaldehyd unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Das Chloratom und die Trifluormethoxygruppe können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: 3-Chlor-2-(Trifluormethoxy)benzoesäure.

Reduktion: 3-Chlor-2-(Trifluormethoxy)benzylalkohol.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

3-Chlor-2-(Trifluormethoxy)benzaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Arzneimittel und Agrochemikalien.

Biologie: Es wird zur Untersuchung von Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-2-(Trifluormethoxy)benzaldehyd beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethoxygruppe erhöht die Lipophilie und Stabilität der Verbindung, so dass sie effektiv mit hydrophoben Taschen in Proteinen interagieren kann. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Resten in Enzymen bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Trifluormethoxy)benzaldehyd: Fehlt das Chloratom, was zu unterschiedlicher Reaktivität und Eigenschaften führt.

3-Chlor-2-Fluor-5-(Trifluormethyl)benzaldehyd: Enthält ein Fluoratom anstelle der Trifluormethoxygruppe, was zu einem unterschiedlichen chemischen Verhalten führt.

4-Chlor-3-(Trifluormethyl)benzaldehyd: Die Position des Chlor- und der Trifluormethylgruppe beeinflusst seine Reaktivität und Anwendungen.

Einzigartigkeit

3-Chlor-2-(Trifluormethoxy)benzaldehyd ist aufgrund der Kombination der Trifluormethoxygruppe und des Chloratoms am Benzolring einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften, wie z. B. erhöhte Stabilität und Lipophilie, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

Molekularformel |

C8H4ClF3O2 |

|---|---|

Molekulargewicht |

224.56 g/mol |

IUPAC-Name |

3-chloro-2-(trifluoromethoxy)benzaldehyde |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H |

InChI-Schlüssel |

PAUNWKFFCSNGIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)

![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)